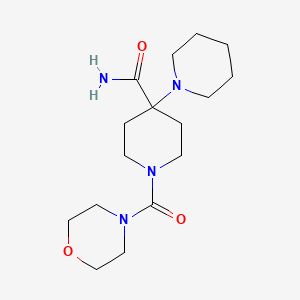
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structure and properties. Its synthesis, molecular structure, and properties offer valuable insights for research and development in medicinal chemistry and other related areas.
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step chemical processes, including methylation, alkylation, and reactions with different precursors and protective groups. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors through methods like methylamination, Dimroth rearrangement, and hydride reduction showcases the complexity and versatility of synthesizing fluorobenzyl-substituted purines (Kelley & McLean, 1986).
Molecular Structure Analysis
The molecular structure of fluorobenzyl-substituted purines is confirmed by spectroscopic methods, including NMR and X-ray crystallography. For example, the molecular structure of a related compound, 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was elucidated using these techniques, highlighting the importance of structural analysis in understanding these compounds' chemical behavior (Barakat et al., 2016).
科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a class of compounds related to the chemical structure of interest, has shown promising results as multitarget drugs for treating neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonist activities at A1/A2A adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. For example, compounds with specific substitutions have shown triple-target inhibition, combining adenosine receptor antagonism with MAO-B inhibition, which may offer advantages over single-target therapeutics in treating these complex diseases (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Properties
Another area of application is in the development of compounds for potential psychotropic activity. Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7, exploring their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands have shown antidepressant and anxiolytic properties in preclinical models, highlighting their therapeutic potential in treating mental health disorders. The research underscores the value of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting a single receptor type, pointing towards the design of new serotonin receptor ligands with improved pharmacological profiles (Chłoń-Rzepa et al., 2013).
Antioxidant Activity and DNA Cleavage
The synthesis of coumarin-purine hybrids has been reported, with these compounds being evaluated for their in vitro antioxidant activity and DNA cleavage capability. Such studies not only contribute to understanding the chemical properties and biological activities of these hybrid compounds but also open pathways to their application in medical research and therapy, particularly in areas related to oxidative stress and genetic damage (Mangasuli et al., 2019).
DPP-IV Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has identified compounds with moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV). These findings are particularly relevant for developing treatments for type 2 diabetes, as DPP-IV inhibitors play a crucial role in glucose metabolism by prolonging the action of incretin hormones (Mo et al., 2015).
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFIXZCUOCVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)
![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)